Comparative Lipophilicity (cLogP): Enhanced Membrane Permeability Prediction
The calculated octanol-water partition coefficient (cLogP) is a key predictor of passive membrane permeability. 3-(Methyl-m-tolyl-amino)-propionic acid exhibits a higher predicted lipophilicity compared to its non-methylated analog, N-(3-methylphenyl)-β-alanine. This difference is a direct consequence of the N-methyl group, which reduces the number of hydrogen bond donors and increases the molecule's hydrophobic character .
| Evidence Dimension | Calculated LogP (cLogP) |
|---|---|
| Target Compound Data | 1.89 |
| Comparator Or Baseline | N-(3-Methylphenyl)-β-alanine (CAS: 36053-77-7) |
| Quantified Difference | cLogP of target is 0.64 units higher |
| Conditions | In silico prediction using standard computational models as reported in chemical databases |
Why This Matters
For procurement, a higher cLogP suggests potential advantages in crossing biological membranes, a critical factor when designing cell-permeable probes or drugs targeting intracellular compartments.
